N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzamide” is a chemical compound that belongs to the class of organic compounds known as benzoxazepines . These are aromatic compounds containing a benzene ring fused to an oxazepine ring (a seven-membered heterocyclic ring with one nitrogen atom, one oxygen atom, and five carbon atoms).
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the benzoxazepine ring. The presence of the ethyl, fluorobenzamide, and oxo groups will further add to the complexity of the structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. The oxo group might be involved in redox reactions, while the fluorobenzamide group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It is likely to be a solid at room temperature. The presence of the fluorobenzamide group might make it somewhat polar, and it might have a relatively high melting point due to the presence of the aromatic ring .Wissenschaftliche Forschungsanwendungen
Process Development in Pharmaceutical Synthesis
The benzoxazepine core, a crucial component in several kinase inhibitors, is found in N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzamide. This core has been essential in the process development for scalable synthesis in pharmaceuticals. For instance, Naganathan et al. (2015) reported on the scalable synthesis of a mTOR inhibitor featuring the tetrahydrobenzo[f][1,4]oxazepine core (Naganathan et al., 2015).
Antimicrobial Applications
Fluorobenzamides containing the tetrahydrobenzo[f][1,4]oxazepine core have been studied for their antimicrobial properties. Desai et al. (2013) synthesized 4-fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamide derivatives, which exhibited significant antimicrobial activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
Asymmetric Synthesis in Medicinal Chemistry
The dibenzo[b,f][1,4]oxazepine scaffold, similar to the one found in N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzamide, has been used in asymmetric Mannich reactions. Li et al. (2019) developed a reaction producing chiral tetrasubstituted C‒F stereocenters, important in medicinal chemistry (Li, Lin, & Du, 2019).
Spectroscopic and Computational Studies
Benzimidazole-tethered oxazepine hybrids, related to the compound of interest, have been synthesized and studied using spectroscopic and computational methods. Almansour et al. (2016) conducted X-ray diffraction and DFT studies on these compounds, offering insights into their molecular structure and properties, relevant for pharmaceutical applications (Almansour et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-2-21-9-10-24-16-8-7-14(11-15(16)18(21)23)20-17(22)12-3-5-13(19)6-4-12/h3-8,11H,2,9-10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFZQJIAQRUIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.